(R)-nefopam(1+) -

(R)-nefopam(1+)

Catalog Number: EVT-1570242
CAS Number:
Molecular Formula: C17H20NO+
Molecular Weight: 254.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(R)-nefopam(1+) is an organic cation resulting from the protonation of the tertiary amino group of (R)-nefopam. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a (R)-nefopam. It is an enantiomer of a (S)-nefopam(1+).
Overview

(R)-nefopam is a non-opioid, non-steroidal analgesic compound primarily used for pain management. It is recognized for its effectiveness in postoperative pain relief and is often employed in multimodal analgesia strategies. This compound acts centrally within the nervous system, providing analgesic effects without the addictive potential associated with opioid medications. Nefopam is classified as a tertiary amine and is structurally related to the benzoxazocine class of compounds.

Source

Nefopam was first synthesized in the 1960s and has since been utilized clinically across various countries. The compound is derived from o-benzoylbenzoic acid, which serves as the primary starting material in its synthesis.

Classification

Nefopam can be classified under several categories:

  • Chemical Class: Benzoxazocine derivatives.
  • Pharmacological Class: Non-opioid analgesics.
  • Mechanism of Action: Centrally acting analgesic.
Synthesis Analysis

Methods

The synthesis of (R)-nefopam involves several key steps, primarily utilizing o-benzoylbenzoic acid as the starting material. The synthetic route typically includes:

  1. Acyl Chloride Reaction: o-benzoylbenzoic acid reacts with acyl chlorides under controlled temperature conditions.
  2. Amination Reaction: The resulting product undergoes an amination reaction with an amine reagent.
  3. Chlorination Reaction: Chlorination is performed to introduce necessary halogen functionalities.
  4. Reductive Hydrolysis: This step improves the purity and yield of nefopam through repeated addition of reducing agents.
  5. Ring-Closure Reaction: A cyclizing agent is introduced to form the final ring structure.
  6. Neutralization: The final product is neutralized to obtain nefopam hydrochloride.

Technical Details

A notable method involves a ruthenium-catalyzed three-step process that includes enamine amination, iso-aromatization, and metathesis reactions . These methods have shown high yields and efficiency in producing nefopam analogues.

Molecular Structure Analysis

Structure

(R)-nefopam has a complex molecular structure characterized by a bicyclic system that includes a benzene ring fused to a heterocyclic component. Its chemical formula is C17H20N2C_{17}H_{20}N_2, and it features multiple stereocenters that contribute to its enantiomeric properties.

Data

  • Molecular Weight: 256.36 g/mol
  • Chemical Structure Representation: The structural formula showcases the arrangement of atoms and their connectivity, emphasizing the presence of nitrogen and carbon rings.
Chemical Reactions Analysis

Reactions

(R)-nefopam participates in various chemical reactions typical of amines and aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: Involving the amination and chlorination steps during synthesis.
  • Reduction Reactions: Essential for enhancing product yield during reductive hydrolysis.

Technical Details

The reduction processes often utilize agents such as potassium borohydride, which facilitate the conversion of intermediates into nefopam with high efficiency .

Mechanism of Action

The mechanism by which (R)-nefopam exerts its analgesic effects involves several pathways:

  1. Inhibition of Neurotransmitter Reuptake: Nefopam inhibits the reuptake of norepinephrine and serotonin, enhancing their availability in synaptic clefts.
  2. Modulation of Pain Pathways: It interacts with various receptors, including those involved in pain transmission pathways, ultimately leading to reduced neuronal excitability.
  3. Influence on Ion Channels: Nefopam affects sodium channels, contributing to its ability to modulate pain signaling effectively .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to moisture and light.
  • pH Sensitivity: Exhibits changes in solubility based on pH levels due to its ionic nature when protonated.
Applications

(R)-nefopam has several significant applications:

Introduction to (R)-Nefopam(1+): Chemical and Pharmacological Context

Structural Characterization and Stereochemical Considerations

(R)-Nefopam(1+) denotes the protonated cationic form of the dextrorotatory enantiomer of nefopam, a benzoxazocine-class compound with the chemical name (R)-5-methyl-1-phenyl-1,3,4,6-tetrahydro-2,5-benzoxazocine. Its core structure comprises an eight-membered heterocyclic ring containing oxygen and nitrogen atoms, with phenyl substituents at positions 1 and 5 and a methyl group on the nitrogen atom. The "1+" notation explicitly references its protonated state at physiological pH, which enhances water solubility and influences receptor binding [1] [9].

X-ray crystallography studies reveal that solid-state nefopam hydrochloride adopts a boat-(flattened chair) conformation in the eight-membered ring, with the N-methyl group in an equatorial-like orientation and the phenyl ring in a sterically unhindered exo position [9] [10]. This conformation minimizes steric clashes and stabilizes the molecule through intramolecular interactions. The asymmetric carbon centers at positions 1 and 5 create two chiral diastereomers: (1R,5R) and (1S,5S). The protonated (1R,5R) enantiomer corresponds to (R)-nefopam(1+), while its mirror image is (S)-nefopam(1+) [9].

  • Conformational Dynamics: Nuclear magnetic resonance (NMR) spectroscopy shows two distinct N-protonated species in dichloromethane solution, differing in N-methyl stereochemistry. The energy difference between equatorial and axial N-methyl conformers is minimal (~0.5 kcal/mol), enabling rapid interconversion via prototropic shift/nitrogen inversion. This flexibility may facilitate binding to diverse biological targets [9] [10].
  • Physicochemical Properties: (R)-Nefopam(1+) exhibits moderate lipophilicity (logP ~3.4) and high plasma protein binding (73%), influencing its distribution. Its elimination half-life is 3–8 hours, with hepatic metabolism primarily via N-demethylation to active metabolites like desmethylnefopam [3] [6].

Table 1: Key Structural Features of (R)-Nefopam(1+)

PropertyDescription
Molecular formulaC₁₇H₂₀NO⁺ (protonated form)
Ring conformationBoat-(flattened chair) with equatorial N-methyl group [9]
Chiral centersC1 (R-configuration), C5 (R-configuration)
Protonation siteTertiary nitrogen atom (pKₐ ~9.5) [6]
Solid-state crystal systemOrthorhombic P2₁2₁2₁ for enantiomer; Monoclinic P2₁/c for racemate [9]

Historical Development and Classification as a Non-Opioid Analgesic

Nefopam was originally synthesized in the 1960s as fenazocine, investigated initially as a muscle relaxant and antidepressant. By the early 1970s, it was renamed nefopam and repurposed as an analgesic when studies revealed its potent pain-relieving properties distinct from opioids [1] [3]. Its development marked a significant advancement in analgesic pharmacology by providing an alternative to narcotics and NSAIDs, particularly valuable for patients with contraindications to these agents.

  • Mechanistic Classification: Nefopam is classified as a centrally acting non-opioid analgesic with a multimodal mechanism. It primarily inhibits the reuptake of serotonin (SERT, Ki = 29 nM), norepinephrine (NET, Ki = 33 nM), and dopamine (DAT, Ki = 531 nM) in synaptic clefts, amplifying descending inhibitory pain pathways [1] [4]. Additionally, it modulates glutamatergic transmission by:
  • Blocking voltage-sensitive sodium channels (similar to carbamazepine)
  • Inhibiting calcium influx via NMDA receptor antagonism (similar to gabapentinoids) [1] [4].
  • Pharmacological Significance: Unlike opioids, (R)-nefopam(1+) lacks affinity for µ-opioid receptors and does not induce respiratory depression or significant sedation. Its dual action on monoamine reuptake and ion channels makes it uniquely suited for neuropathic pain, where central sensitization involves both neurotransmitter imbalances and glutamate-mediated hyperexcitability [1] [8].

Table 2: Key Pharmacological Targets of (R)-Nefopam(1+)

TargetKi (nM)Biological Effect
Serotonin transporter (SERT)29↑ Synaptic serotonin, enhancing descending inhibition [1]
Norepinephrine transporter (NET)33↑ Synaptic norepinephrine, suppressing spinal pain transmission [1]
Dopamine transporter (DAT)531Modulates reward pathways and motor responses to pain [1]
5-HT2C receptor56Potential modulation of pain processing and mood [1]
Voltage-gated Na⁺ channelsNot determinedInhibits neuronal hyperexcitability and ectopic signaling [4]

Comparative Analysis with Racemic Nefopam and Other Benzoxazocine Derivatives

The pharmacological profile of (R)-nefopam(1+) diverges significantly from its (S)-enantiomer and racemic mixtures. Racemic nefopam (marketed as Acupan®) contains equal proportions of both enantiomers but exhibits complex stereoselective effects due to differential receptor interactions.

  • Enantioselective Binding: The (R)-enantiomer demonstrates 3-fold higher affinity for SERT and NET compared to the (S)-form, making it the primary contributor to monoamine reuptake inhibition. This stereoselectivity arises from optimal spatial orientation of its pharmacophores within transporter binding pockets [1] [4]. In contrast, both enantiomers show similar activity at voltage-gated sodium channels, suggesting achiral interactions at this target [4].
  • Functional Consequences: Preclinical studies indicate that (R)-nefopam(1+) is responsible for >80% of the analgesic efficacy in thermal and chemical pain models when compared to racemate. The (S)-enantiomer may contribute disproportionately to adverse effects like tachycardia and sweating due to stronger anticholinergic activity [1] [3].

Table 3: Comparative Pharmacology of Nefopam Enantiomers

Property(R)-Nefopam(1+)(S)-Nefopam(1+)Racemic Nefopam
SERT affinityHigh (Ki ~20–30 nM)Low (Ki >100 nM)Moderate (Ki 29 nM)
NET affinityHigh (Ki ~25–35 nM)Weak (Ki >200 nM)Moderate (Ki 33 nM)
Analgesic potency (ED₅₀)0.8× morphine (iv)0.3× morphine (iv)0.6× morphine (iv) [1]
Contribution to analgesiaPrimary (>80% efficacy)Minor (<20% efficacy)100% (summative)
  • Structural Analogs: Nefopam is a cyclized derivative of orphenadrine and diphenhydramine, sharing their ethanolamine backbone but constrained into a benzoxazocine ring. This conformational restriction enhances its triple reuptake inhibition while eliminating antihistaminic effects [3] [7]. Compared to other benzoxazocines (e.g., ketazocine), nefopam lacks κ-opioid receptor agonism, emphasizing its non-opioid nature [1]. The rigid structure also reduces metabolic degradation, prolonging its half-life relative to open-chain analogs.

  • Pharmacological Distinctions: Unlike tricyclic antidepressants (e.g., amitriptyline), which share SNDRI activity, (R)-nefopam(1+) does not block α1-adrenergic or H1 histamine receptors at therapeutic concentrations. This specificity may translate to a better safety profile regarding sedation and orthostatic hypotension [1] [8]. Among benzoxazocines, its unique dual mechanism—combining monoaminergic and ion channel modulation—positions it as a versatile analgesic for diverse pain types, including postoperative, neuropathic, and hiccup-refractory states [1] [6].

Table 4: Comparison with Related Benzoxazocine Derivatives

CompoundKey Structural DifferencesPrimary TargetsPharmacological Distinction
(R)-Nefopam(1+)N-methyl, phenyl at C1/C5, O in ringSERT, NET, Na⁺ channelsTriple reuptake + ion channel block
KetazocineAllyl group, no N-methylκ-opioid receptorOpioid agonist, psychotomimetic effects
CyclazocineN-cyclopropylmethylκ-opioid/µ-opioid partial agonistMixed agonist-antagonist, hallucinogenic
Orphenadrine (open-chain)Flexible dimethylaminoethyl side chainH1 histamine, NMDA receptorsAnticholinergic/muscle relaxant
  • Therapeutic Implications: The stereoselectivity of (R)-nefopam(1+) underscores the untapped potential of enantiopure formulations. While racemic nefopam remains widely used, isolating the (R)-enantiomer could enhance analgesic efficacy and minimize dose-dependent side effects. Further development of this enantiomer represents a frontier in optimizing benzoxazocine-based analgesics [1] [3].

Properties

Product Name

(R)-nefopam(1+)

IUPAC Name

(1S)-5-methyl-1-phenyl-3,4,5,6-tetrahydro-1H-2,5-benzoxazocin-5-ium

Molecular Formula

C17H20NO+

Molecular Weight

254.35 g/mol

InChI

InChI=1S/C17H19NO/c1-18-11-12-19-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18/h2-10,17H,11-13H2,1H3/p+1/t17-/m0/s1

InChI Key

RGPDEAGGEXEMMM-KRWDZBQOSA-O

SMILES

C[NH+]1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3

Canonical SMILES

C[NH+]1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3

Isomeric SMILES

C[NH+]1CCO[C@H](C2=CC=CC=C2C1)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.